Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester is a chemical compound with the molecular formula C10H24N2O2Si. This compound is known for its unique structure, which includes a carbamic acid ester linked to a 4-aminobutyl group and a 2-(trimethylsilyl)ethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester typically involves the reaction of 4-aminobutylamine with 2-(trimethylsilyl)ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and amides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include carbamates, amides, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The trimethylsilyl group enhances the compound’s stability and facilitates its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbanilate: Similar in structure but with a tert-butyl group instead of the 2-(trimethylsilyl)ethyl group.
Phenyl carbamate: Contains a phenyl group instead of the 4-aminobutyl group.
Uniqueness
Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester is unique due to the presence of both the 4-aminobutyl and 2-(trimethylsilyl)ethyl groups, which confer specific chemical properties and reactivity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .
Properties
CAS No. |
682812-50-6 |
---|---|
Molecular Formula |
C10H24N2O2Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
2-trimethylsilylethyl N-(4-aminobutyl)carbamate |
InChI |
InChI=1S/C10H24N2O2Si/c1-15(2,3)9-8-14-10(13)12-7-5-4-6-11/h4-9,11H2,1-3H3,(H,12,13) |
InChI Key |
ILZMTTFQGSPZQW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.